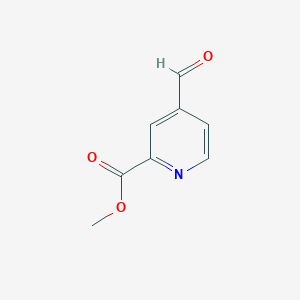

Methyl 4-formylpicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJCYKYLTLEDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64463-46-3 | |

| Record name | methyl 4-formylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-formylpicolinate: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 64463-46-3

Molecular Formula: C₈H₇NO₃

Molecular Weight: 165.15 g/mol

Abstract

Methyl 4-formylpicolinate is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with a methyl ester at the 2-position and a formyl group at the 4-position, offers two distinct and versatile reactive handles for the construction of complex molecular scaffolds. This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, physicochemical properties, reactivity profile, and notable applications in the development of biologically active compounds. The content is specifically tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective utilization in advanced organic synthesis.

Introduction: The Strategic Value of the Picolinate Scaffold

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry.[1] Pyridine-containing compounds are integral to a substantial portion of FDA-approved nitrogen-heterocyclic drugs.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the substituents on the ring can be tailored to modulate the molecule's physicochemical properties and biological activity.

This compound emerges as a particularly valuable derivative due to the orthogonal reactivity of its two functional groups. The formyl group is a versatile precursor for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Simultaneously, the methyl ester provides a handle for amide bond formation, hydrolysis to the corresponding carboxylic acid, or other ester-based modifications. This duality makes it a strategic intermediate in the synthesis of diverse and complex target molecules.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 64463-46-3 | [4][5] |

| Molecular Formula | C₈H₇NO₃ | [4] |

| Molecular Weight | 165.15 g/mol | [4] |

| Appearance | Off-white to yellow solid | |

| Boiling Point | Not readily available | [5] |

| Storage | Store in a cool, dry place, away from light and moisture. Inert atmosphere is recommended. | [6] |

Spectroscopic Data

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the aldehyde proton. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm) and will exhibit splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The methyl ester protons will present as a singlet at approximately δ 3.9-4.1 ppm. The aldehyde proton will be a highly deshielded singlet, appearing further downfield, typically in the range of δ 9.9-10.2 ppm.[1][7][8]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and aldehyde groups, typically in the range of δ 160-170 ppm and δ 190-200 ppm, respectively. The aromatic carbons of the pyridine ring will resonate between δ 120-160 ppm. The methyl carbon of the ester group will appear in the upfield region, around δ 52-55 ppm.[2][9][10]

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the ester will be observed around 1720-1740 cm⁻¹. The C=O stretch of the aldehyde will appear at a slightly lower wavenumber, typically in the range of 1690-1715 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A characteristic, though often weak, pair of bands for the aldehyde C-H stretch may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[11][12][13]

Electron impact mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 134. Another prominent fragmentation pathway could be the loss of the formyl group (-CHO), leading to a peak at m/z = 136. Further fragmentation of the pyridine ring would also be observed.[14][15][16]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the most common starting from readily available methyl 4-methylpicolinate. The key transformation is the selective oxidation of the 4-methyl group to a formyl group without over-oxidation to the carboxylic acid.

Selective Oxidation of Methyl 4-methylpicolinate

The controlled oxidation of the methyl group on the pyridine ring in the presence of an ester is a challenging yet crucial step. Various oxidizing agents can be employed, with selenium dioxide (SeO₂) being a classic and effective choice for this transformation.

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1506354A - Synthesis process of pyridine and methyl pyridine - Google Patents [patents.google.com]

- 6. Methyl 4-methylpicolinate | 13509-13-2 [sigmaaldrich.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to Methyl 4-formylpicolinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-formylpicolinate, a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Due to its bifunctional nature, possessing both an aldehyde and a methyl ester on a pyridine scaffold, this compound serves as a versatile intermediate for the construction of more complex molecular architectures. This document will delve into its chemical and physical properties, outline a plausible synthetic route, explore its reactivity, and discuss its potential applications, particularly in the realm of drug discovery.

Core Chemical and Physical Properties

While extensive experimental data for this compound (CAS 64463-46-3) is not widely published, its properties can be reliably inferred from its structural analogs, such as Methyl 4-formylbenzoate and various substituted picolinates.

| Property | Value (Predicted/Inferred) | Source/Basis for Inference |

| Molecular Formula | C₈H₇NO₃ | - |

| Molecular Weight | 165.15 g/mol | - |

| Appearance | Off-white to yellow solid | Analogy with similar aromatic aldehydes and esters. |

| Melting Point | Not available | Likely a solid at room temperature, similar to related compounds. |

| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polar functional groups. |

| Solubility | Soluble in common organic solvents like methanol, chloroform, and ethyl acetate. Sparingly soluble in water. | Based on the properties of Methyl 4-formylbenzoate and the polarity of the pyridine ring.[1][2] |

| Stability | Stable under standard ambient conditions. Sensitive to prolonged exposure to air and light, which may cause oxidation of the aldehyde group. | Aldehydes are prone to autoxidation.[1][3] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended. | General best practices for storing aldehydes.[1][4] |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve Methyl 4-(hydroxymethyl)picolinate (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere.

-

Addition of Oxidant: To the stirred solution, add a mild oxidizing agent like manganese dioxide (MnO₂, 5-10 equivalents) or pyridinium chlorochromate (PCC, 1.5-2 equivalents) in portions at room temperature. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

If using MnO₂, filter the reaction mixture through a pad of celite to remove the solid manganese salts, and wash the filter cake with DCM.

-

If using PCC, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the chromium byproducts.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

This compound features two key reactive sites: the electrophilic aldehyde group and the methyl ester. The pyridine ring, being electron-withdrawing, enhances the electrophilicity of both carbonyl carbons.

Reactivity of the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack and can undergo a variety of transformations:

-

Reductive Amination: A cornerstone reaction in medicinal chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, providing access to various alkene derivatives.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of secondary alcohols.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride.

Reactivity of the Methyl Ester Group

The methyl ester is susceptible to nucleophilic acyl substitution:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-formylpicolinic acid.

-

Amidation: Reaction with amines, often at elevated temperatures or with the aid of a catalyst, can convert the ester into an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde.

Logical Relationship of Functional Group Reactivity

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The formyl and ester groups on this compound provide handles for diversification, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors. The aldehyde group can be elaborated to introduce side chains that occupy other pockets of the ATP-binding site.

-

Synthesis of Bioactive Heterocycles: The aldehyde is a key precursor for the synthesis of various fused heterocyclic systems through condensation reactions.

-

Probing Structure-Activity Relationships (SAR): The "magic methyl" effect, where the introduction of a methyl group can significantly impact a compound's pharmacological properties, can be explored through modifications of the ester group.[5] Furthermore, the aldehyde allows for the systematic introduction of a wide range of substituents to probe SAR.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

References

- Current time inform

-

Methyl 4-chloro-5-formylpicolinate | C8H6ClNO3 | CID 72213544 - PubChem. [Link].

-

Methyl 5-(4-formylphenyl)picolinate | C14H11NO3 | CID 164884778 - PubChem. [Link].

-

Methyl 5-(3-formylphenyl)-4-methylpicolinate | C15H13NO3 | CID 177795075 - PubChem. [Link].

-

Methyl 5-(4-formylphenyl)-4-methylpicolinate | C15H13NO3 | CID 177795076 - PubChem. [Link].

-

Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem. [Link].

-

Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem. [Link].

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications. [Link].

-

Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link].

-

methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem. [Link].

-

Pyridine-2-carbaldehyde - Wikipedia. [Link].

- Synthesis of pyridine aldehydes - US3160633A - Google P

-

Methyl-Containing Pharmaceuticals - PMC - NIH. [Link].

-

Methyl4-formylbenzoate | C9H8O3 | MD Topology | NMR | X-Ray. [Link].

-

Methyl picolinate - mzCloud. [Link].

-

Pyridine, 4-methyl- - the NIST WebBook. [Link].

-

Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives - ResearchGate. [Link].

Sources

An In-Depth Technical Guide to Methyl 4-formylpicolinate: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formylpicolinate is a pyridine derivative incorporating both an ester and an aldehyde functional group. This unique combination of reactive sites makes it a valuable, albeit under-documented, building block in synthetic organic chemistry, particularly for the construction of more complex molecules in the realm of drug discovery. The picolinate scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This guide aims to provide a comprehensive technical overview of this compound, addressing its molecular structure, physicochemical properties, plausible synthetic routes, and spectroscopic characterization. Due to the limited availability of direct literature on this specific compound, this guide will draw upon data from structurally analogous compounds to provide a robust and well-rounded perspective for researchers.

Introduction: The Significance of the Picolinate Scaffold in Medicinal Chemistry

The picolinate scaffold, characterized by a pyridine-2-carboxylic acid moiety, is a cornerstone in the design of novel therapeutic agents. Its prevalence in FDA-approved drugs underscores its importance.[1] Picolinate derivatives have demonstrated a wide array of biological activities, including enzyme inhibition and modulation of various signaling pathways.[1] The pyridine ring can engage in various non-covalent interactions with biological targets, while the carboxylic acid or ester group provides a handle for further synthetic modification.

This compound introduces a reactive aldehyde group at the 4-position of the pyridine ring. This functionality opens up a plethora of synthetic possibilities, allowing for the introduction of diverse substituents and the construction of complex heterocyclic systems through reactions such as reductive amination, Wittig reactions, and condensations. These transformations are pivotal in the lead optimization phase of drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer its properties from its structure and by comparison with analogous compounds such as Methyl 4-formylbenzoate and various picolinate derivatives.

Molecular Formula: C₈H₇NO₃ Molecular Weight: 165.15 g/mol [3]

| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Appearance | White to off-white solid or crystalline powder. | Similar formyl- and picolinate-containing compounds are typically solids at room temperature. |

| Solubility | Likely soluble in common organic solvents like methanol, chloroform, and ethyl acetate. Limited solubility in water. | The presence of the methyl ester and the aromatic ring suggests solubility in organic solvents. The polar aldehyde and nitrogen atom may impart slight water solubility. |

| Boiling Point | Predicted to be high, likely over 250 °C. | Methyl 4-formylbenzoate has a boiling point of 265 °C.[4] |

| Melting Point | Expected to be in the range of 50-100 °C. | Methyl 4-formylbenzoate has a melting point of 56-63 °C.[5] |

| Stability | The aldehyde group may be susceptible to oxidation upon prolonged exposure to air. Stable under standard laboratory conditions (room temperature, inert atmosphere). | Aldehydes are known to be prone to oxidation to carboxylic acids. |

Synthesis of this compound: Plausible Synthetic Strategies

Strategy 1: Oxidation of a Precursor

A common method for introducing a formyl group is the oxidation of a corresponding alcohol or methyl group.

Diagram 1: Oxidation of Methyl 4-methylpicolinate.

Experimental Protocol (Hypothetical):

-

To a solution of Methyl 4-methylpicolinate in a suitable solvent (e.g., dioxane or a mixture of acetic anhydride and acetic acid), add a stoichiometric amount of an oxidizing agent like selenium dioxide (SeO₂).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

Choice of Oxidizing Agent: Selenium dioxide is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. Manganese dioxide (MnO₂) could be an alternative, particularly for allylic-type alcohols if a two-step approach (methylation followed by oxidation) is considered.

-

Solvent System: The choice of solvent depends on the oxidizing agent and reaction temperature. Dioxane is a common high-boiling solvent for SeO₂ oxidations.

-

Workup Procedure: The aqueous workup is designed to remove the acidic byproducts and the remaining oxidizing agent. Extraction isolates the desired organic product.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Strategy 2: Esterification of 4-formylpicolinic acid

If the corresponding carboxylic acid is available, a straightforward esterification can be employed.

Diagram 2: Fischer Esterification of 4-formylpicolinic acid.

Experimental Protocol (Hypothetical):

-

Suspend 4-formylpicolinic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by column chromatography or recrystallization.

Causality behind Experimental Choices:

-

Fischer Esterification: This is a classic, acid-catalyzed equilibrium reaction. Using a large excess of methanol drives the equilibrium towards the product side.

-

Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.

-

Neutralization: The basic workup is crucial to remove the acid catalyst and any unreacted carboxylic acid.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are inferred from the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~3050-3150 | C-H stretch (aromatic) | Weak to medium |

| ~2950 | C-H stretch (methyl) | Weak to medium |

| ~2820, ~2720 | C-H stretch (aldehyde) | Two weak bands (Fermi doublet) |

| ~1720-1740 | C=O stretch (ester) | Strong, sharp |

| ~1690-1710 | C=O stretch (aldehyde) | Strong, sharp |

| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) | Medium to strong |

| ~1200-1300 | C-O stretch (ester) | Strong |

The presence of two distinct carbonyl peaks (ester and aldehyde) would be a key diagnostic feature in the IR spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) | The deshielding effect of the carbonyl group and the aromatic ring places this proton far downfield. |

| ~8.8 | Doublet | 1H | H6 (proton adjacent to N) | The nitrogen atom strongly deshields the adjacent proton. |

| ~8.2 | Singlet or narrow doublet | 1H | H3 or H5 | Protons on the pyridine ring. |

| ~7.9 | Doublet of doublets | 1H | H5 or H3 | Protons on the pyridine ring. |

| ~4.0 | Singlet | 3H | Methyl ester protons (-OCH₃) | Typical chemical shift for methyl ester protons. |

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde carbonyl (C=O) | Aldehyde carbonyls are highly deshielded. |

| ~165 | Ester carbonyl (C=O) | Ester carbonyls are also significantly downfield. |

| ~150-160 | C2 and C6 of pyridine ring | Carbons adjacent to the nitrogen are deshielded. |

| ~120-140 | C3, C4, and C5 of pyridine ring | Other aromatic carbons. |

| ~53 | Methyl ester carbon (-OCH₃) | Typical chemical shift for a methyl ester carbon. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would include:

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 134.

-

Loss of the methyl ester group (-COOCH₃): [M - 59]⁺ at m/z = 106.

-

Loss of the formyl group (-CHO): [M - 29]⁺ at m/z = 136.

Applications in Drug Discovery and Development

While direct applications of this compound are not widely reported, its structural motifs are of significant interest in medicinal chemistry.

A Versatile Synthetic Intermediate

The dual functionality of an aldehyde and an ester on a privileged picolinate scaffold makes this molecule a highly valuable intermediate.

Diagram 3: Synthetic utility of this compound.

-

Reductive Amination: The aldehyde can be readily converted into a wide range of secondary and tertiary amines, introducing basic centers that can be crucial for target engagement and improving physicochemical properties like solubility.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, extending the molecular framework and enabling the synthesis of stilbene and chalcone-like structures, which are present in many natural products and bioactive compounds.

-

Condensation Reactions: Condensation with active methylene compounds can lead to the formation of various heterocyclic and carbocyclic systems.

Potential as a Bioactive Scaffold

Picolinic acid and its derivatives have been investigated for a range of therapeutic applications, including as anticonvulsants and as intermediates for respiratory disorder treatments.[7][8] The formyl group can act as a hydrogen bond acceptor or be involved in covalent interactions with biological targets, such as serine or cysteine residues in enzyme active sites. The strategic placement of this group on the picolinate scaffold could lead to novel inhibitors for various enzyme classes.

Conclusion

This compound represents a promising yet underexplored molecule for synthetic and medicinal chemistry. Its combination of a privileged picolinate core and a versatile formyl handle provides a platform for the generation of diverse molecular architectures. While direct experimental data remains limited, this guide has provided a comprehensive overview of its likely properties, synthesis, and potential applications by drawing on established chemical principles and data from analogous structures. It is hoped that this technical guide will stimulate further research into this and related compounds, ultimately unlocking their full potential in the development of novel therapeutics.

References

-

PubChem. (n.d.). Chromium(III) picolinate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-5-formylpicolinate. Retrieved from [Link]

-

Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704. Retrieved from [Link]

- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot procedure for synthesis of methyl 4-formylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-formylpicolinate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Relating Conformational Equilibria to Conformer-Specific Lipophilicities: New Opportunities in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-Chloropicolinate. Retrieved from [Link]

-

PubMed. (n.d.). Anticancer drug development at Lilly Research Laboratories. Retrieved from [Link]

-

PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]

-

ATB. (n.d.). Methyl4-formylbenzoate. Retrieved from [Link]

-

mzCloud. (2015). Methyl picolinate. Retrieved from [Link]

-

PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

MDPI. (n.d.). Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors. Retrieved from [Link]

-

PubMed Central. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Retrieved from [Link]

-

PubMed. (2022). Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formothion. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

Foundational Principles: Understanding the Molecular Environment

An In-depth Technical Guide to the NMR Analysis of Methyl 4-formylpicolinate

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of this compound, a key heterocyclic building block in pharmaceutical and materials science research. As a substituted pyridine derivative, its structural confirmation and purity assessment rely heavily on the precise interpretation of its NMR spectra. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and advanced structural elucidation techniques.

This compound possesses a unique electronic landscape that dictates its NMR signature. The structure comprises a pyridine ring, an electron-deficient aromatic system due to the electronegative nitrogen atom, which is further substituted with two electron-withdrawing groups: a methyl ester at the C2 position and a formyl (aldehyde) group at the C4 position.[1] These features combine to significantly deshield the ring protons and carbons, shifting their resonances to higher chemical shift (δ) values (downfield) compared to benzene.[1][2]

The interpretation of the spectra hinges on understanding these electronic influences and the through-bond scalar (J) couplings between adjacent nuclei, which reveal the connectivity of the molecular framework.[1][3]

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum is the cornerstone for initial structural verification. The chemical shifts of the pyridine ring's α-protons (C2, C6) are typically the most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm) due to their proximity to the nitrogen atom.[1] The presence of the formyl and ester groups will further modulate these values.

Key Proton Environments and Expected Resonances:

-

Aldehyde Proton (-CHO): The proton attached to the aldehyde carbonyl is exceptionally deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond.[4][5] This signal is expected to be the furthest downfield, appearing as a sharp singlet in the δ 9.9-10.1 ppm range.[3][5][6]

-

Pyridine Ring Protons:

-

H6: This proton is in the α-position to the ring nitrogen, making it highly deshielded. It will appear as a doublet due to ortho-coupling with H5. Expected chemical shift is δ ~8.9 ppm .

-

H3: Positioned between two powerful electron-withdrawing groups (ester at C2, aldehyde at C4), this proton will be significantly deshielded. It will appear as a doublet from ortho-coupling to H5. Expected chemical shift is δ ~8.4 ppm .

-

H5: This proton is ortho to the aldehyde group and meta to the ester. It will be split into a doublet of doublets by H6 (ortho-coupling) and H3 (para-coupling, though often unresolved). Expected chemical shift is δ ~8.1 ppm .

-

-

Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will appear as a distinct singlet. Its chemical shift is influenced by the ester functionality and the aromatic ring. Expected resonance is δ ~4.0 ppm .

Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (aldehyde) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| H6 | ~8.9 | Doublet (d) | ³J ≈ 4-6 | 1H |

| H3 | ~8.4 | Doublet (d) | ⁵J ≈ 0-1 (often unresolved) | 1H |

| H5 | ~8.1 | Doublet of Doublets (dd) | ³J ≈ 4-6, ⁵J ≈ 0-1 | 1H |

| -OCH₃ | ~4.0 | Singlet (s) | - | 3H |

Note: Precise chemical shifts are solvent-dependent. The coupling pattern between H3 and H5 is a para-coupling (⁵J), which is typically very small (0-1 Hz) and may not be resolved, causing the H3 signal to appear as a sharp singlet or a very narrow doublet.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.[1] Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.

Key Carbon Environments and Expected Resonances:

-

Carbonyl Carbons (C=O): These are the most deshielded carbons in the molecule.

-

Aldehyde Carbonyl: Typically resonates in the δ 190-200 ppm range.[5]

-

Ester Carbonyl: Resonates slightly upfield from the aldehyde, in the δ 164-166 ppm range.

-

-

Pyridine Ring Carbons: The chemical shifts are heavily influenced by the nitrogen and the attached substituents.

-

C2 & C4: These carbons, bearing the electron-withdrawing substituents, will be significantly deshielded.

-

C6: The α-carbon adjacent to nitrogen is also strongly deshielded.

-

C3 & C5: These carbons are generally found at higher field (more shielded) relative to the other ring carbons.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded, appearing furthest upfield in the δ 52-54 ppm range.[7]

Summary of Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| C (aldehyde) | 190 - 192 |

| C (ester) | 164 - 166 |

| C4 | 152 - 154 |

| C2 | 150 - 152 |

| C6 | 148 - 150 |

| C5 | 128 - 130 |

| C3 | 125 - 127 |

| -OCH₃ | 52 - 54 |

Experimental Protocols: Ensuring Data Integrity

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for NMR analysis from sample preparation to structural confirmation.

Step-by-Step Methodology for Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. Ensure the solvent is of high purity to minimize interfering signals.[8][9] The residual protonated solvent peak (CHCl₃ in CDCl₃) appears at δ 7.26 ppm and can be used for spectral calibration.[7]

-

Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a clean vial.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm (from -2 to 14 ppm).

-

Number of Scans: 8-16, depending on concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (from -10 to 230 ppm).

-

Number of Scans: 1024 or higher, due to lower sensitivity.

-

Relaxation Delay (D1): 2 seconds.

-

Advanced 2D NMR for Unambiguous Assignment

For complex analogues or to definitively confirm assignments, 2D NMR experiments are invaluable.[1]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals at δ ~8.9 (H6) and δ ~8.1 (H5) would be expected, confirming their ortho-relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons (C3, C5, C6, and the -OCH₃ carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is critical for assigning quaternary (non-protonated) carbons. Key expected correlations include:

-

The aldehyde proton (δ ~10.0 ppm) to C4 and C5 .

-

The methyl protons (δ ~4.0 ppm) to the ester carbonyl carbon (δ ~165 ppm) and C2 .

-

H3 to C2 , C4 , and the ester carbonyl .

-

By systematically applying these 1D and 2D NMR techniques, researchers can achieve a complete and validated structural assignment of this compound, ensuring the integrity of their chemical entities for downstream applications.

References

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem.

- 1H Chemical Shifts in NMR. Part 191.

- Spectroscopy of Aldehydes and Ketones. Fiveable.

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

- Example 8. University of Colorado Boulder.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry.

- DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. The Royal Society of Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. fiveable.me [fiveable.me]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 4-formylpicolinate

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 4-formylpicolinate. As a multifunctional pyridine derivative, this compound possesses distinct vibrational modes corresponding to its aromatic core, aldehyde, and methyl ester functional groups. Understanding its FT-IR spectrum is critical for researchers, synthetic chemists, and quality control professionals for structural verification, purity assessment, and reaction monitoring. This document details the theoretical basis for the expected absorptions, presents a standardized experimental protocol for data acquisition, and offers a thorough interpretation of the spectral data, cross-referenced with established spectroscopic principles.

Introduction to this compound and its Spectroscopic Signature

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇NO₃. Its structure is characterized by a pyridine ring substituted at the 2-position with a methyl ester group (-COOCH₃) and at the 4-position with a formyl (aldehyde) group (-CHO). This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by specific molecular bonds, FT-IR provides a distinct "fingerprint" of the compound. For this compound, the FT-IR spectrum allows for the unambiguous confirmation of the pyridine ring, the aldehyde, and the ester functionalities, making it a primary tool for identity and purity confirmation.

Foundational Principles of FT-IR Analysis

FT-IR spectroscopy operates on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (sharp, broad) provide detailed information about the molecule's architecture.

For this compound, we anticipate characteristic absorptions arising from several key vibrational modes:

-

C=O Stretching: Both the aldehyde and ester groups contain a carbonyl (C=O) bond. These are typically the most intense absorptions in the spectrum. Their exact positions are influenced by electronic effects such as conjugation with the pyridine ring.

-

C-H Stretching: Vibrations from C-H bonds in the aromatic ring, the aldehyde group, and the methyl group occur in distinct regions of the spectrum.

-

C-O Stretching: The ester group gives rise to characteristic C-O stretching vibrations.

-

Aromatic Ring Vibrations: The pyridine ring exhibits a series of C=C and C=N stretching vibrations, as well as C-H bending modes that are diagnostic of the substitution pattern.

Experimental Protocol for FT-IR Data Acquisition

A reliable FT-IR spectrum is contingent upon a robust and reproducible experimental methodology. The following protocol outlines a standard procedure for analyzing a solid sample like this compound.

Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[1]

-

Sample Application: Place a small amount (1-2 mg) of the crystalline this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

Data Acquisition Parameters

-

Spectrometer: A modern FT-IR spectrometer, such as a PerkinElmer Spectrum 100 or Shimadzu IR Prestige-21, is suitable.

-

Spectral Range: Scan the mid-infrared region from 4000 cm⁻¹ to 650 cm⁻¹.[1][2]

-

Scans: Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Sources

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-Formylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Characterizing Methyl 4-Formylpicolinate

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine ring, a methyl ester, and an aldehyde group, bestows upon it a versatile reactivity profile, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for ensuring the integrity of research and the quality of downstream applications. Mass spectrometry, a cornerstone of modern analytical chemistry, provides an unparalleled ability to elucidate the molecular weight and structural features of such compounds with high sensitivity and specificity.

This technical guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. Moving beyond a mere recitation of protocols, this document delves into the causal relationships between the molecule's structure and its mass spectral characteristics. We will examine the principles of common ionization techniques, predict fragmentation pathways based on established chemical logic, and provide a robust experimental framework for acquiring high-quality mass spectral data. This guide is designed to empower researchers to not only obtain accurate mass spectra but also to interpret them with a high degree of confidence, thereby accelerating the pace of discovery and development.

Pillar 1: The Mass Spectrometry Workflow - A Self-Validating System

The acquisition of a meaningful mass spectrum is not a singular event but rather a meticulously orchestrated workflow. Each stage, from sample preparation to data analysis, is designed to ensure the integrity and reproducibility of the results. The following workflow is presented as a self-validating system, where the successful execution of each step provides confidence in the final interpretation.

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule like this compound.

Pillar 2: Ionization Techniques - The Gateway to Mass Analysis

The choice of ionization technique is a critical experimental decision that directly influences the nature of the resulting mass spectrum. For a molecule like this compound, two primary techniques are of particular relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): Unveiling the Molecular Skeleton

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte molecule in the gas phase with a high-energy electron beam (typically 70 eV).[1][2] This energetic collision is often sufficient to dislodge an electron from the molecule, creating a radical cation known as the molecular ion (M•+).[3] Due to the significant amount of excess energy imparted, the molecular ion is prone to extensive fragmentation, breaking down into a series of smaller, characteristic fragment ions.[4][5] This fragmentation pattern serves as a molecular "fingerprint," providing rich structural information.[1]

Electrospray Ionization (ESI): A Gentler Approach for the Intact Molecule

In contrast to EI, Electrospray Ionization is a "soft" ionization technique.[6][7] It is particularly well-suited for polar and thermally labile molecules.[8] In ESI, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets.[9] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions.[6][7] For a molecule with a basic nitrogen atom like this compound, ESI in positive ion mode typically results in the formation of a protonated molecule, [M+H]+.[7] Due to the gentle nature of the ionization process, fragmentation is often minimal, making ESI ideal for determining the molecular weight of the intact molecule.[10]

Pillar 3: Predicted Mass Spectral Data for this compound

While a publicly available, experimentally determined mass spectrum for this compound is not readily found in common databases like the NIST Mass Spectral Library, we can predict its key mass spectral features based on its chemical structure (C8H7NO3) and the established principles of mass spectrometry.[11][12][13]

Table 1: Predicted m/z Values for Key Ions of this compound

| Ion Type | Predicted m/z (Monoisotopic) | Ionization Mode | Notes |

| Molecular Formula | C8H7NO3 | - | - |

| Molecular Weight | 165.04 | - | Based on isotopic abundances |

| [M]•+ | 165.0426 | EI | The radical cation (molecular ion) |

| [M+H]+ | 166.0504 | ESI (+) | Protonated molecule |

| [M+Na]+ | 188.0323 | ESI (+) | Sodium adduct |

| [M-H]- | 164.0348 | ESI (-) | Deprotonated molecule |

Pillar 4: Predicted Fragmentation Patterns - Deciphering the Structure

The true power of mass spectrometry in structural elucidation lies in the analysis of fragmentation patterns. Based on the functional groups present in this compound, we can predict the most likely fragmentation pathways under both EI and in-source/tandem MS conditions.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, we anticipate fragmentation to occur at the weakest bonds and to form the most stable fragment ions.

Caption: Predicted EI fragmentation pathway for this compound.

-

Loss of a Methoxy Radical (-•OCH3): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical, resulting in an acylium ion at m/z 134 .

-

Loss of the Carbomethoxy Radical (-•COOCH3): A more significant fragmentation would be the loss of the entire carbomethoxy group, yielding a formylpyridine radical cation at m/z 106 .

-

Loss of the Formyl Radical (-•CHO): Cleavage of the C-C bond between the pyridine ring and the aldehyde can result in the loss of a formyl radical, producing a methyl picolinate radical cation at m/z 136 .

-

Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable, but can undergo fragmentation, often leading to a characteristic ion at m/z 78 corresponding to the pyridine radical cation after loss of the substituents.

Electrospray Ionization (ESI) Fragmentation (Tandem MS)

In ESI, the primary ion observed will likely be the protonated molecule, [M+H]+ at m/z 166 . To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]+ ion of this compound.

-

Loss of Methanol (-CH3OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, which would result in a fragment ion at m/z 134 .

-

Loss of Methyl Formate (-HCOOCH3): The entire ester group can be lost as methyl formate, leading to a protonated formylpyridine ion at m/z 106 .

-

Loss of Carbon Monoxide (-CO): The formyl group can lose carbon monoxide, particularly after protonation, resulting in an ion at m/z 138 .

Pillar 5: A Self-Validating Experimental Protocol

This protocol provides a step-by-step methodology for acquiring a high-quality mass spectrum of this compound. The inclusion of validation checks at each stage ensures the reliability of the final data.

Objective: To obtain accurate mass and fragmentation data for this compound using ESI-MS and EI-MS.

Materials:

-

This compound

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for ESI+)

-

Ammonium hydroxide (for ESI-)

-

Calibrant solution for the mass spectrometer

Instrumentation:

-

A high-resolution mass spectrometer equipped with both ESI and EI sources (e.g., a Q-TOF or Orbitrap instrument).

Procedure:

-

Sample Preparation (Self-Validation: Visual Inspection):

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Visually inspect the solution to ensure complete dissolution. If particulates are present, sonicate the solution for 5-10 minutes.

-

For ESI analysis, prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 methanol:water. For positive ion mode, add 0.1% formic acid. For negative ion mode, add 0.1% ammonium hydroxide.

-

For EI analysis, a more concentrated solution may be required depending on the sample introduction method (e.g., direct insertion probe).

-

-

Instrument Calibration (Self-Validation: Calibrant Check):

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution.

-

Ensure that the mass accuracy of the instrument is within the specified tolerance (typically < 5 ppm for high-resolution instruments).

-

-

ESI-MS Analysis (Self-Validation: Stable Signal):

-

Introduce the working solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and abundant signal for the [M+H]+ ion (m/z 166.0504).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Perform MS/MS analysis on the [M+H]+ ion by selecting it as the precursor ion and applying a range of collision energies to observe the fragmentation pattern.

-

-

EI-MS Analysis (Self-Validation: Molecular Ion Presence):

-

Introduce the sample into the EI source (e.g., using a direct insertion probe with a temperature ramp).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-200).

-

Look for the presence of the molecular ion (M•+) at m/z 165.0426. The intensity of this peak may be low due to extensive fragmentation.

-

-

Data Analysis (Self-Validation: Consistency Check):

-

Process the acquired spectra using the instrument's software.

-

Determine the accurate mass of the molecular ion and major fragment ions.

-

Compare the observed fragmentation patterns with the predicted pathways outlined in this guide.

-

Ensure that the isotopic pattern of the molecular ion is consistent with the elemental formula C8H7NO3.

-

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization, predicting fragmentation pathways, and adhering to a self-validating experimental protocol, researchers can confidently determine the molecular weight and structural features of this important molecule. The insights gained from accurate mass spectrometry data are indispensable for ensuring the quality and integrity of research and development efforts in the fields of medicinal chemistry and materials science.

References

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Search for Species Data by Molecular Weight. NIST WebBook. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

-

Pyridine. NIST WebBook. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

-

Mass Spectrometry Data Center. NIST. [Link]

-

Methyl 4-Formylbenzoate. PubChem. [Link]

Sources

- 1. Pyridine [webbook.nist.gov]

- 2. mzCloud – Methyl picolinate [mzcloud.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scienceready.com.au [scienceready.com.au]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 11. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 12. chemscene.com [chemscene.com]

- 13. Molecular Weight Search [webbook.nist.gov]

Foreword: Navigating the Data Landscape for Methyl 4-formylpicolinate

An In-depth Technical Guide to the Solubility Profile of Methyl 4-formylpicolinate

In the realm of chemical research and drug development, a thorough understanding of a compound's solubility is a critical first step. It dictates everything from reaction conditions and purification strategies to the feasibility of formulation and ultimate bioavailability. This guide is dedicated to the comprehensive solubility profile of this compound, a heterocyclic building block of interest.

It is important to note that while this compound is available commercially, extensive, publicly documented experimental data on its solubility is limited. To provide a robust and practical guide, we will employ a dual strategy. First, we will present the known physicochemical properties of this compound. Second, we will draw scientifically grounded inferences from its close structural analogue, Methyl 4-formylbenzoate (CAS 1571-08-0), for which more empirical data is available. The key structural difference—the presence of a pyridine nitrogen in the picolinate versus a carbon-hydrogen group in the benzoate—will be a central point of discussion, as it fundamentally influences polarity, hydrogen bonding potential, and pH-dependent behavior.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, predictive insights, and actionable experimental protocols to confidently work with this compound.

Physicochemical Characterization: The Foundation of Solubility

A molecule's inherent physical and chemical properties are the primary determinants of its solubility in any given solvent system. This compound is a bifunctional molecule containing a methyl ester and an aldehyde group attached to a pyridine ring.

The key structural difference between our target compound and its benzene analogue is the substitution of a C-H group with a nitrogen atom in the aromatic ring. This nitrogen atom introduces a dipole moment, increases polarity, and provides a site for hydrogen bonding (as an acceptor). Furthermore, the basicity of the pyridine nitrogen (pKa of the conjugate acid of 4-methylpyridine is ~5.98) suggests that the aqueous solubility of this compound will be pH-dependent, a characteristic not present in its benzoate analogue.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 4-formylpyridine-2-carboxylate | N/A |

| Molecular Formula | C₈H₇NO₃ | N/A |

| Molecular Weight | 165.15 g/mol | Calculated |

| Appearance | White to off-white solid | Typical Supplier Data |

| Melting Point | Data not widely published | N/A |

| Boiling Point | Data not widely published | N/A |

| Predicted LogP | ~1.1 - 1.5 | Cheminformatics Est. |

Table 2: Experimental Physicochemical Properties of Analogue, Methyl 4-formylbenzoate (CAS 1571-08-0)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈O₃ | [3][4][5] |

| Molecular Weight | 164.16 g/mol | [3][4][5] |

| Appearance | White to cream crystalline powder or chunks | [3][4] |

| Melting Point | 59-63 °C | [4] |

| Boiling Point | 265 °C (at 1013 hPa) | [4][6] |

| LogP | 1.7 - 2.05 (estimated) |[3][4] |

Solubility Profile: A Quantitative Assessment

Based on the available data for the benzoate analogue and the structural characteristics of the picolinate, we can construct a detailed solubility profile.

Aqueous Solubility

Methyl 4-formylbenzoate is reported as "insoluble in water," with a quantitative value of less than 1 mg/mL at 22.2 °C (72 °F).[3][4] This low solubility is expected given its crystalline solid state and moderately lipophilic nature (LogP > 1.5).

For This compound , we predict a similarly low, but likely slightly enhanced, intrinsic aqueous solubility due to the increased polarity from the pyridine nitrogen. Crucially, its solubility is expected to increase significantly in acidic aqueous solutions (pH < 5). At these pH levels, the pyridine nitrogen will become protonated, forming a cationic species (a pyridinium salt) which is substantially more water-soluble. This pH-dependent solubility is a key differentiator from the benzoate analogue and a critical consideration for any aqueous application.

Organic Solvent Solubility

Solubility in organic solvents is paramount for synthesis, purification, and formulation in non-aqueous systems. The data for Methyl 4-formylbenzoate provides an excellent baseline.

Table 3: Experimental Solubility of Analogue, Methyl 4-formylbenzoate

| Solvent | Solubility | Concentration (mM) | Observations | Source |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | ~609 mM | Requires sonication | [5] |

| Methanol | ~0.1 g/mL (100 mg/mL) | ~609 mM | Clear solution |[4] |

Predicted Solubility for this compound:

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Expected to be highly soluble, similar to the benzoate analogue. These solvents are effective at solvating the polar ester and aldehyde groups.

-

Polar Protic Solvents (Methanol, Ethanol): Expected to be highly soluble. The ability of these solvents to both donate and accept hydrogen bonds will facilitate the dissolution of the picolinate structure.[4]

-

Chlorinated Solvents (Dichloromethane, Chloroform): Expected to have moderate to good solubility.[7]

-

Non-polar Solvents (Hexanes, Toluene): Expected to have very low solubility due to the significant polarity mismatch.

Experimental Methodologies for Solubility Determination

To move from prediction to empirical data, robust experimental methods are required. The choice of method depends on the desired outcome, balancing throughput with accuracy.[8]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic, equilibrium solubility of a compound.[9] It measures the saturation concentration of a compound in a specific solvent after a sufficient incubation period to ensure a true equilibrium has been reached between the undissolved solid and the saturated solution.

Causality in Protocol Design:

-

Excess Solid: Using an excess of the compound ensures that the solution becomes saturated.

-

Equilibration Time (24-72h): Crystalline compounds can dissolve slowly. A prolonged shaking time is necessary to ensure the system has reached thermodynamic equilibrium.[10]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Phase Separation: Centrifugation or filtration is essential to remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured concentration.[8]

-

Analytical Method (HPLC): High-Performance Liquid Chromatography (HPLC) is preferred for concentration measurement. It is highly sensitive and specific, and importantly, its chromatographic nature can separate the parent compound from any potential degradants, ensuring only the solubility of the intact molecule is measured.[8]

Step-by-Step Protocol:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent in a glass vial.

-

Seal the vial and place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C).

-

Agitate the sample for 24-48 hours.

-

After incubation, visually confirm the presence of undissolved solid.

-

Allow the vials to stand for a short period to let heavy solids settle.

-

Carefully remove an aliquot of the supernatant.

-

Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or filtering through a 0.22 µm syringe filter compatible with the solvent.

-

Dilute the clarified supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

Sources

- 1. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 2. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. chembk.com [chembk.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. bmglabtech.com [bmglabtech.com]

Navigating the Stability Landscape of Methyl 4-formylpicolinate: An In-depth Technical Guide

Foreword: Charting the Course for Stability

In the intricate world of pharmaceutical development, understanding the inherent stability of a molecule is not merely a regulatory checkbox; it is the very foundation upon which a safe and efficacious drug product is built. Methyl 4-formylpicolinate, a pyridine derivative incorporating both a methyl ester and an aldehyde functional group, presents a unique stability profile. Its journey from a promising chemical entity to a viable pharmaceutical intermediate or active ingredient is critically dependent on a thorough evaluation of its behavior under various environmental stressors.

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logically structured narrative that delves into the core principles of stability testing as applied to this compound. As your guide, I will not only outline the necessary experimental protocols but also provide the scientific rationale behind each step, empowering you to design and execute robust stability studies. Our exploration will be grounded in authoritative guidelines and field-proven insights, ensuring the integrity and trustworthiness of your findings.

The Molecular Blueprint: Understanding this compound's Inherent Reactivity

Before embarking on any stability program, a comprehensive understanding of the molecule's structure is paramount. This compound possesses three key functional groups that will dictate its degradation pathways:

-

The Pyridine Ring: A heterocyclic aromatic amine, the pyridine nucleus is generally stable but can be susceptible to oxidation and certain electrophilic substitutions.

-

The Methyl Ester Group: This functional group is prone to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.

-

The Aldehyde Group: Aldehydes are notoriously susceptible to oxidation, readily converting to carboxylic acids.[1][2] They can also participate in a variety of other reactions, including polymerization and condensation.

A preliminary assessment suggests that the primary degradation pathways for this compound will likely involve hydrolysis of the methyl ester and oxidation of the aldehyde . The interplay of these functional groups and their susceptibility to various stressors will be the central focus of our stability investigation.

The Gauntlet of Stress: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate exposure of the drug substance to conditions more severe than accelerated stability testing.[3][4] The objective is not to determine the shelf-life but to identify potential degradation products and establish the intrinsic stability of the molecule.[3][5] This information is crucial for developing and validating a stability-indicating analytical method.[6][7]

The Scientific Rationale for Stress Conditions

The choice of stress conditions is dictated by the molecule's structure and the potential environmental exposures it may encounter. For this compound, a comprehensive forced degradation study should encompass the following conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][6][8]

| Stress Condition | Rationale |

| Acid Hydrolysis | To investigate the susceptibility of the methyl ester to hydrolysis. |

| Base Hydrolysis | To assess the lability of the methyl ester under alkaline conditions. |

| Oxidation | To probe the vulnerability of the aldehyde group and potentially the pyridine ring to oxidative degradation. |

| Thermal Degradation | To evaluate the impact of heat on the molecule's stability. |

| Photodegradation | To determine the molecule's sensitivity to light exposure, as aromatic compounds can be susceptible to photolytic reactions. |

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound. The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify major degradation products without generating secondary, irrelevant degradants.[9]

2.2.1. Acid Hydrolysis

-

Preparation: Accurately weigh approximately 10 mg of this compound into a suitable volumetric flask.

-

Stress Application: Add a sufficient volume of 0.1 M hydrochloric acid to dissolve the sample. Heat the solution at 60°C for 24 hours.

-

Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

-

Sample Analysis: Dilute the neutralized solution to the final volume with the mobile phase of the analytical method and analyze immediately.

2.2.2. Base Hydrolysis

-

Preparation: Accurately weigh approximately 10 mg of this compound into a suitable volumetric flask.

-

Stress Application: Add a sufficient volume of 0.1 M sodium hydroxide to dissolve the sample. Keep the solution at room temperature for 8 hours.

-

Neutralization: After the specified time, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

-

Sample Analysis: Dilute the neutralized solution to the final volume with the mobile phase and analyze immediately.

2.2.3. Oxidative Degradation

-

Preparation: Accurately weigh approximately 10 mg of this compound into a suitable volumetric flask.

-

Stress Application: Add a sufficient volume of 3% hydrogen peroxide to dissolve the sample. Keep the solution at room temperature for 24 hours, protected from light.

-

Sample Analysis: After the specified time, dilute the solution to the final volume with the mobile phase and analyze immediately.

2.2.4. Thermal Degradation

-

Preparation: Place a known quantity of solid this compound in a controlled temperature chamber.

-

Stress Application: Expose the sample to a dry heat of 70°C for 48 hours.

-

Sample Preparation for Analysis: After exposure, allow the sample to cool to room temperature. Accurately weigh a portion of the stressed solid, dissolve it in the mobile phase, and dilute to a known concentration for analysis.

2.2.5. Photostability Testing

-

Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Also, place a sample of the solid drug substance in a transparent container.

-